Ccris 3066
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ccris 3066, also known by its chemical identifier CAS No 117855-87-5, is a compound of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ccris 3066 involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary, but it generally includes steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Bulk Reactant Handling: Large quantities of reactants are handled using automated systems.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to optimize yield.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Ccris 3066 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ccris 3066 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ccris 3066 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating cellular responses.
Signal Transduction: It may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Ccris 3066 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as Ccris 3055 and Ccris 3077.
Uniqueness: this compound may have unique reactivity or biological activity that distinguishes it from other compounds.
Biological Activity
CCRIS 3066, also known as Joro spider toxin (JSTX), is a compound of significant interest due to its unique biological activity, particularly in the modulation of synaptic transmission and potential therapeutic applications. This article will provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical properties, and implications for research and medicine.
Target Receptors
JSTX primarily targets ionotropic glutamate receptors (iGluRs), specifically the AMPA and NMDA receptor subtypes, along with nicotinic acetylcholine receptors (nAChRs). By inhibiting these receptors, JSTX disrupts normal neurotransmission pathways, leading to various physiological effects.
Mode of Action
The toxin acts as a use-dependent ion channel blocker, selectively inhibiting postsynaptic glutamate potentials. This blockade affects synaptic transmission across various neuronal systems, including those in mammals and invertebrates.
Cellular Effects
JSTX's ability to block glutamate receptors has profound implications for cellular function. It can suppress excitatory postsynaptic currents (EPSCs) and inhibit glutamate-induced calcium influx in neurons. These actions can lead to significant alterations in neuronal excitability and synaptic plasticity.
Molecular Mechanism
The binding of JSTX to its target receptors occurs near the central pore region of the channel, influencing ion permeability. This interaction can lead to a reduction in neurotransmitter release from excitatory terminals, thereby affecting both excitatory and inhibitory neurotransmission.
Case Studies
-
Epileptiform Activity Suppression
JSTX has been shown to abolish spontaneous epileptiform activities in hypothalamic hamartoma neurons, suggesting its potential as an anticonvulsant agent. -
Neurodegenerative Disease Models
In models of amyotrophic lateral sclerosis (ALS), JSTX's inhibition of Ca2+-permeable AMPA receptors may protect neurons from excitotoxicity, a significant factor in neurodegeneration. -
Chronic Pain Management
Studies indicate that JSTX could play a role in managing chronic pain conditions by demonstrating efficacy in animal models of allodynia.
Data Table: Summary of Biological Activity
Biological Activity | Description |
---|---|
Target Receptors | Ionotropic glutamate receptors (AMPA, NMDA), nicotinic acetylcholine receptors |
Mechanism of Action | Use-dependent ion channel blocker |
Cellular Effects | Suppression of EPSCs, inhibition of Ca2+ influx |
Therapeutic Potential | Anticonvulsant effects, neuroprotection in ALS models, chronic pain management |
Implications for Future Research
The biological activity of this compound presents numerous avenues for further exploration:
- Therapeutic Applications : Given its effects on synaptic transmission, JSTX could be explored as a therapeutic agent for conditions like epilepsy and neurodegenerative diseases.
- Mechanistic Studies : Further research is needed to elucidate the precise molecular interactions between JSTX and its target receptors.
- Safety and Efficacy Trials : Clinical trials assessing the safety and efficacy of JSTX in humans are warranted to validate its therapeutic potential.
Properties
IUPAC Name |
(1S,5E,16S,17R,18S,22R,27R,28R)-8-[(1Z)-buta-1,3-dienyl]-22,27-dihydroxy-20-(hydroxymethyl)-16,24,28-trimethyl-10-[(1E,3E,5E)-nona-1,3,5-trienyl]-2,14-dioxaheptacyclo[14.13.0.01,17.07,12.09,11.018,27.022,26]nonacosa-5,19,24-triene-3,13,23-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H54O8/c1-6-8-10-11-12-13-14-17-31-35-29(16-9-7-2)30-18-15-19-34(46)52-43-22-27(4)44(50)32(38(43)41(43,5)25-51-40(48)37(30)36(31)35)21-28(24-45)23-42(49)33(44)20-26(3)39(42)47/h7,9-18,20-21,27,29-33,35-38,45,49-50H,2,6,8,19,22-25H2,1,3-5H3/b11-10+,13-12+,16-9-,17-14+,18-15+/t27-,29?,30?,31?,32+,33?,35?,36?,37?,38-,41-,42-,43+,44-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRLXYBQXKHELY-MNPGUSKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC=CC1C2C1C3C(C2C=CC=C)C=CCC(=O)OC45CC(C6(C(C4C5(COC3=O)C)C=C(CC7(C6C=C(C7=O)C)O)CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/C=C/C1C2C1C3C(C2/C=C\C=C)/C=C/CC(=O)O[C@@]45C[C@H]([C@]6([C@H]([C@@H]4[C@]5(COC3=O)C)C=C(C[C@]7(C6C=C(C7=O)C)O)CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117855-87-5 |
Source
|
Record name | DHPB | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117855875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.